PKA-Selective Activation: 8-Br-cAMP vs. 8-CPT-2Me-cAMP (EPAC Agonist)
In BEAS-2B bronchial epithelial cells, 8-Br-cAMP selectively activates PKA without stimulating EPAC. Treatment with 10 μM 8-Br-cAMP significantly increased PKA activity, whereas equimolar 8-CPT-2Me-cAMP (an EPAC-selective agonist) produced no measurable PKA stimulation [1]. This demonstrates that 8-Br-cAMP provides PKA-specific pathway interrogation distinct from EPAC-mediated cAMP signaling.
| Evidence Dimension | PKA activation (agonist activity) |
|---|---|
| Target Compound Data | Significant PKA stimulation at 10 μM (p < 0.05) |
| Comparator Or Baseline | 8-CPT-2Me-cAMP: No significant PKA stimulation at 10 μM |
| Quantified Difference | Qualitative difference: 8-Br-cAMP activates PKA; 8-CPT-2Me-cAMP does not |
| Conditions | BEAS-2B human bronchial epithelial cells; 1-hour treatment; PKA activity assay |
Why This Matters
For studies requiring PKA-specific pathway activation without confounding EPAC signaling, 8-Br-cAMP provides unambiguous target engagement.
- [1] PMC4200387 Figure 4. PKA activation by 8-Br-cAMP but not 8-CPT-2Me-cAMP in BEAS-2B cells, 2014. View Source
